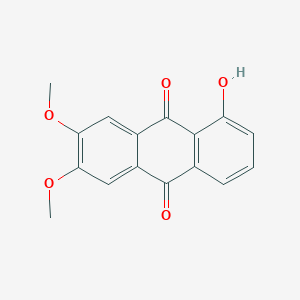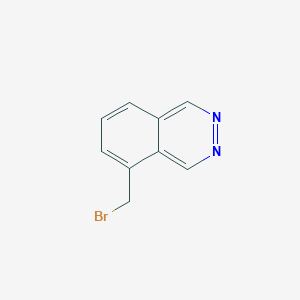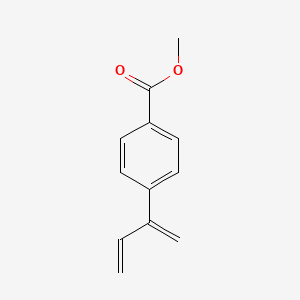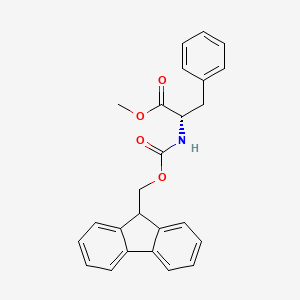
N-fmoc-phenylalanine methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Phenylalanine,N-[(9H-fluoren-9-ylmethoxy)carbonyl]-,methylester is a derivative of L-phenylalanine, an essential amino acid. This compound is often used in peptide synthesis due to its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) protecting group. The Fmoc group is widely used in solid-phase peptide synthesis to protect the amino group of amino acids during the coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Phenylalanine,N-[(9H-fluoren-9-ylmethoxy)carbonyl]-,methylester typically involves the protection of the amino group of L-phenylalanine with the Fmoc group. This is achieved through a reaction with fluorenylmethoxycarbonyl chloride in the presence of a base such as sodium carbonate. The methyl ester is then formed by esterification with methanol under acidic conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
L-Phenylalanine,N-[(9H-fluoren-9-ylmethoxy)carbonyl]-,methylester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The Fmoc group can be removed under basic conditions, allowing for further functionalization of the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: The Fmoc group is typically removed using piperidine in a solvent like dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
L-Phenylalanine,N-[(9H-fluoren-9-ylmethoxy)carbonyl]-,methylester has several applications in scientific research:
Chemistry: Used in the synthesis of peptides and proteins.
Biology: Serves as a building block for studying protein structure and function.
Medicine: Investigated for its potential in drug development and therapeutic applications.
Industry: Utilized in the production of synthetic peptides for various industrial applications.
Mechanism of Action
The mechanism of action of L-Phenylalanine,N-[(9H-fluoren-9-ylmethoxy)carbonyl]-,methylester involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the coupling reactions, preventing unwanted side reactions. The ester group can be hydrolyzed to release the free amino acid, which can then participate in further reactions .
Comparison with Similar Compounds
Similar Compounds
Fmoc-L-phenylalanine: Similar structure but lacks the methyl ester group.
Fmoc-L-tyrosine: Contains a hydroxyl group on the aromatic ring.
Fmoc-L-tryptophan: Contains an indole ring instead of a phenyl ring.
Uniqueness
L-Phenylalanine,N-[(9H-fluoren-9-ylmethoxy)carbonyl]-,methylester is unique due to its combination of the Fmoc protecting group and the methyl ester group. This combination allows for selective protection and deprotection during peptide synthesis, making it a valuable tool in the synthesis of complex peptides .
Properties
Molecular Formula |
C25H23NO4 |
|---|---|
Molecular Weight |
401.5 g/mol |
IUPAC Name |
methyl (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoate |
InChI |
InChI=1S/C25H23NO4/c1-29-24(27)23(15-17-9-3-2-4-10-17)26-25(28)30-16-22-20-13-7-5-11-18(20)19-12-6-8-14-21(19)22/h2-14,22-23H,15-16H2,1H3,(H,26,28)/t23-/m0/s1 |
InChI Key |
NUGMBIUELOORLU-QHCPKHFHSA-N |
Isomeric SMILES |
COC(=O)[C@H](CC1=CC=CC=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Canonical SMILES |
COC(=O)C(CC1=CC=CC=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


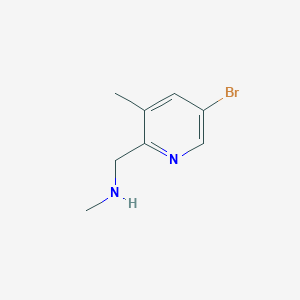
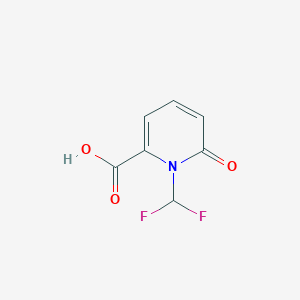
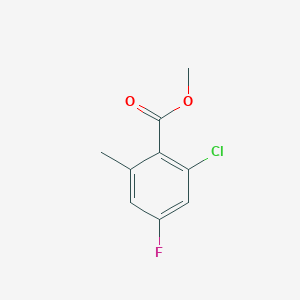
![2-({4-[(4,6-Dichloro-1,3,5-triazin-2-yl)oxy]phenyl}sulfanyl)acetamide](/img/structure/B15250012.png)
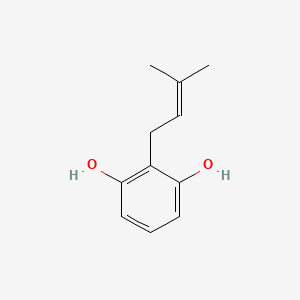

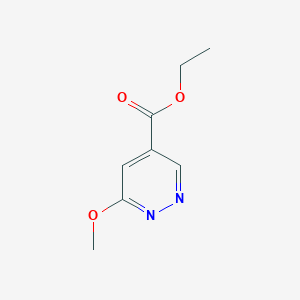
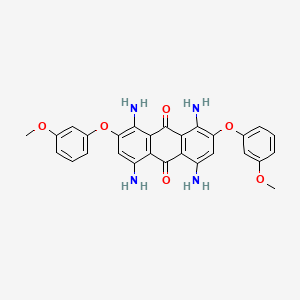
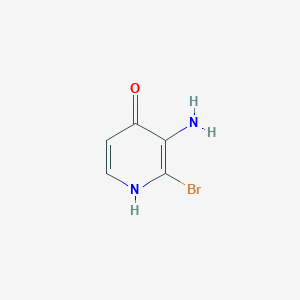
![dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphane;palladium(2+);diacetate](/img/structure/B15250048.png)

